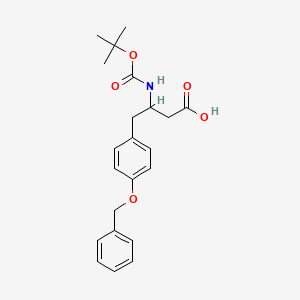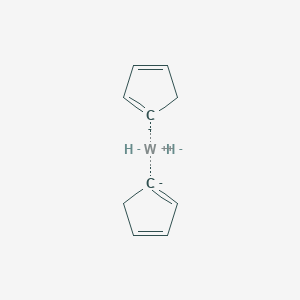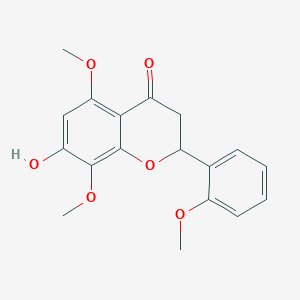
7-Hydroxy-5,8,2'-trimethoxyflavanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-5,8,2’-trimethoxyflavanone is a flavonoid compound that belongs to the class of flavanones. It is naturally found in plants such as Scutellaria baicalensis and Scutellaria discolor . This compound is known for its various biological activities and has been the subject of scientific research due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-5,8,2’-trimethoxyflavanone typically involves the use of starting materials such as flavanone derivatives. One common synthetic route includes the methylation of hydroxyl groups followed by cyclization to form the flavanone structure. The reaction conditions often involve the use of methanol as a solvent and catalysts such as sodium methoxide .
Industrial Production Methods
Industrial production of 7-Hydroxy-5,8,2’-trimethoxyflavanone may involve large-scale extraction from natural sources like Scutellaria species. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
7-Hydroxy-5,8,2’-trimethoxyflavanone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, methoxylated, and substituted flavanone derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reference compound in the study of flavonoid chemistry and synthesis.
Biology: The compound exhibits biological activities such as antioxidant, anti-inflammatory, and enzyme inhibitory effects.
Medicine: Research has shown its potential in the treatment of diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: It is used in the development of pharmaceuticals, nutraceuticals, and cosmetic products.
Wirkmechanismus
The mechanism of action of 7-Hydroxy-5,8,2’-trimethoxyflavanone involves its interaction with various molecular targets and pathways. It inhibits the activity of enzymes such as adenosine 3’,5’-cyclic monophosphate phosphodiesterase, which plays a role in cellular signaling pathways. This inhibition can lead to anti-inflammatory and antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Hydroxy-2’,5,8-trimethoxyflavanone
- 5,7-Dihydroxy-8,2’,6’-trimethoxyflavone
- 5-Hydroxy-7,8,6’-trimethoxyflavanone-2’-O-β-D-glucuronide
Uniqueness
7-Hydroxy-5,8,2’-trimethoxyflavanone is unique due to its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications. Its combination of hydroxyl and methoxy groups at specific positions on the flavanone structure differentiates it from other similar compounds .
Eigenschaften
Molekularformel |
C18H18O6 |
|---|---|
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
7-hydroxy-5,8-dimethoxy-2-(2-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O6/c1-21-13-7-5-4-6-10(13)14-8-11(19)16-15(22-2)9-12(20)17(23-3)18(16)24-14/h4-7,9,14,20H,8H2,1-3H3 |
InChI-Schlüssel |
FEIYIVGWSITXPN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2CC(=O)C3=C(C=C(C(=C3O2)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


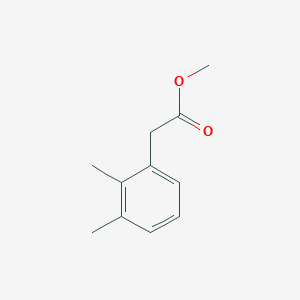
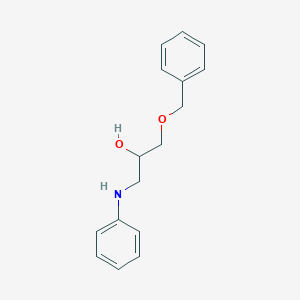
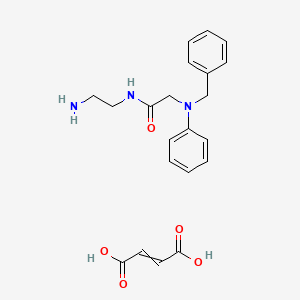

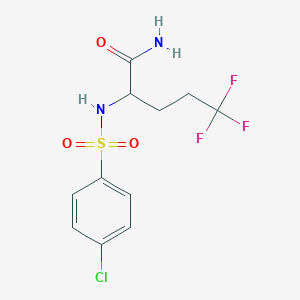
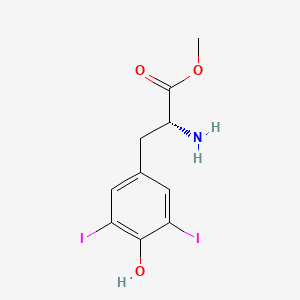
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-piperidin-1-ylcyclohexyl)thiourea](/img/structure/B13400132.png)
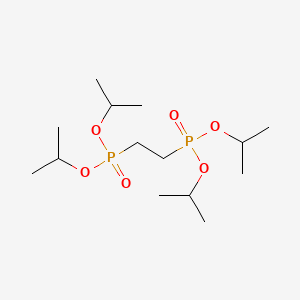

![3-Methyl-3H-imidazo[4,5-f]quinolin-7,8,9-d3-2-amine](/img/structure/B13400163.png)
![1-[4-[4-[5-(4-acetylpiperazin-1-yl)-2-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]phenoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B13400164.png)
